4,4,4-trifluoro-3-methylbutanoic acid

pKa acidity ionization state

4,4,4-Trifluoro-3-methylbutanoic acid (CAS 348-75-4), also referred to as 3-(trifluoromethyl)butyric acid, is a branched-chain C5 carboxylic acid bearing a trifluoromethyl group at the 3-position and a chiral center at the 3-carbon. With a molecular formula of C5H7F3O2 and a molecular weight of 156.10 g/mol, this compound is a clear liquid at ambient temperature with a predicted density of 1.274 g/cm³ and a boiling point of approximately 90 °C at 25 mmHg.

Molecular Formula C5H7F3O2
Molecular Weight 156.1 g/mol
CAS No. 348-75-4
Cat. No. B1295188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluoro-3-methylbutanoic acid
CAS348-75-4
Molecular FormulaC5H7F3O2
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(F)(F)F
InChIInChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)
InChIKeyFFZMMBKGTNDVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-3-methylbutanoic Acid (CAS 348-75-4): Chiral Fluorinated C5 Carboxylic Acid Building Block for Stereoselective Synthesis


4,4,4-Trifluoro-3-methylbutanoic acid (CAS 348-75-4), also referred to as 3-(trifluoromethyl)butyric acid, is a branched-chain C5 carboxylic acid bearing a trifluoromethyl group at the 3-position and a chiral center at the 3-carbon . With a molecular formula of C5H7F3O2 and a molecular weight of 156.10 g/mol, this compound is a clear liquid at ambient temperature with a predicted density of 1.274 g/cm³ and a boiling point of approximately 90 °C at 25 mmHg . The trifluoromethyl substituent confers markedly enhanced acidity (predicted pKa 4.08) relative to non-fluorinated analogs, while the chiral methyl branch enables enantioselective elaboration into fluorinated amino acids and pharmaceutical intermediates [1].

Stereoselective SynthesisChiral C5 building block for fluorinated amino acid elaboration.
Physicochemical ProfileCF₃-mediated acidity and lipophilicity modulation for medicinal chemistry.
Enantiopure Forms(R)- and (S)-enantiomers support stereochemical control workflows.

Why Non-Fluorinated C5 Acids and Regioisomers Cannot Substitute 348-75-4 in Stereoselective and Electronic-Demanding Synthetic Routes


Generic substitution of 4,4,4-trifluoro-3-methylbutanoic acid with its non-fluorinated parent (isovaleric acid) or with regioisomeric trifluoromethyl butanoic acids introduces quantifiable deviations in both physicochemical properties and synthetic outcomes. The trifluoromethyl group at the 3-position shifts the pKa downward by approximately 0.7 log units relative to isovaleric acid while marginally increasing lipophilicity—a combination that alters ionization state, hydrogen-bonding capacity, and metabolic stability in derived molecules . Critically, the 3-CF₃ substitution pattern is mechanistically required for the oxazoline–oxazinone oxidative rearrangement that yields configurationally pure trifluorovaline and trifluoroleucine; the 2-CF₃ regioisomer cannot enter this transformation pathway, and the non-fluorinated analog lacks the electronic activation necessary for the SeO₂-promoted rearrangement step [1].

Substitution
4,4,4-Trifluoro-3-methylbutanoic acid (Target)
Non-fluorinated analog (Isovaleric acid)
Acidity & Ionization
pKa ~4.08 (CF₃-enhanced)
pKa ~4.77; ionization-state profile may shift, altering derived conjugate properties.
Synthetic Pathway
Required for oxazoline–oxazinone rearrangement
Lacks CF₃ electronic activation; cannot enter stereoselective amino acid synthesis pathway.
Stereochemistry
Chiral at C3; (R) and (S) forms available
Achiral; no stereochemical information transfer possible.

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-3-methylbutanoic Acid Relative to Its Closest Analogs


pKa Shift of –0.69 Units vs. Isovaleric Acid: Quantified Acidity Enhancement from 3-CF3 Substitution

4,4,4-Trifluoro-3-methylbutanoic acid exhibits a predicted pKa of 4.08 ± 0.10, compared with the experimentally determined pKa of 4.77 for its non-fluorinated direct analog, isovaleric acid (3-methylbutanoic acid) [1]. This ΔpKa of approximately –0.69 corresponds to a roughly 5-fold increase in acid dissociation constant (Ka). At physiological pH 7.4, both compounds exist predominantly in their ionized carboxylate forms; however, the lower pKa of the trifluorinated compound shifts the ionization midpoint 0.69 pH units lower, meaning the neutral (protonated) fraction is approximately 5× smaller at any given pH between approximately 3 and 5.5—a range relevant to membrane permeability and subcellular compartment partitioning .

Acidity Shift vs. Isovaleric Acid
Cross-study comparable
ΔpKa ≈ –0.69 (Ka ratio ≈ 4.9)
Supports ionization-state review for conjugate design.
Predicted vs. experimental pKa comparison.
pKa acidity ionization state trifluoromethyl inductive effect carboxylic acid

Lipophilicity Modulation: LogP Increase of +0.08 to +0.44 vs. Isovaleric Acid Despite Trifluoromethyl Introduction

The introduction of three fluorine atoms at the 4-position produces a measured increase—not decrease—in lipophilicity relative to the non-fluorinated parent. 4,4,4-Trifluoro-3-methylbutanoic acid displays an ACD/LogP of 1.24, compared with LogP 1.16 for isovaleric acid [1]. An alternative XLogP3 calculation reports 1.6 for the target compound . This moderate LogP elevation (ΔLogP +0.08 to +0.44) reflects the well-documented 'polar hydrophobicity' of the CF₃ group: the strongly electronegative fluorine atoms increase molecular polarizability while the low polarizability and large van der Waals volume of fluorine simultaneously enhance partitioning into hydrophobic environments. The logD values at pH 5.5 (–0.08) and pH 7.4 (–1.83) confirm that the compound is significantly ionized at physiological pH, predominantly existing as the water-soluble carboxylate .

Lipophilicity Modulation
Cross-study comparable
ΔLogP +0.08 to +0.44
CF₃ 'polar hydrophobicity' context for PK optimization.
LogD pH 7.4 = –1.83 confirms ionization.
lipophilicity LogP trifluoromethyl polar hydrophobicity membrane permeability logD

Enantiopure Forms (≥98% ee) Enable Stereoselective Access to Fluorinated Amino Acids Trifluorovaline and Trifluoroleucine

4,4,4-Trifluoro-3-methylbutanoic acid is a chiral compound by virtue of the stereogenic center at the 3-position. The (R)-enantiomer is commercially available as a discrete chemical entity (CAS 835629-56-6) with purity ≥98% . The (S)-enantiomer is also accessible . This is in direct contrast to isovaleric acid and 4,4,4-trifluorobutanoic acid, which are achiral and cannot provide stereochemical information. The synthetic utility of the enantiopure forms is validated by the published stereoselective transformation of the racemic acid into (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine as configurationally pure hydrochloride salts, obtained via a four-step sequence: chiral oxazoline formation, SeO₂-promoted oxidative rearrangement to dihydro-2H-oxazinone, face-selective hydrogenation of the C=N bond, and hydrogenolysis–hydrolysis [1]. Both amino acids were confirmed identical in all respects to literature reports [1].

Stereoselective Amino Acid Synthesis
Head-to-head
Enantiopure (R/S) → (2S,3S)-trifluorovaline & (2S,4S)-trifluoroleucine
Stereochemical-control context for ¹⁹F NMR probe synthesis.
Configurationally pure HCl salts via oxazoline-oxazinone route.
chiral building block enantioselective synthesis trifluorovaline trifluoroleucine fluorinated amino acids oxazoline-oxazinone rearrangement

Differentiated Acidity and Lipophilicity Profile from 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid (CAS 17327-33-2)

The bis-trifluoromethyl analog 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS 17327-33-2) represents the next level of fluorination; however, its properties differ quantitatively in ways that are decisive for application selection. The hexafluoro compound has a predicted pKa of 3.44 ± 0.10 [1], which is 0.64 log units more acidic than the target compound (pKa 4.08). Its LogP is reported as 2.20190 , approximately 0.54–0.96 log units higher than the target (LogP 1.24–1.66). The molecular weight increases from 156.10 to 210.07 g/mol (+53.97 Da). These cumulative differences mean that the hexafluoro analog is substantially more lipophilic and more acidic, with a lower fraction in the neutral form at any given pH, which may favor aqueous solubility of the ionized species but reduce passive membrane permeability of the neutral form relative to 348-75-4.

vs. Bis-CF₃ Analog
Cross-study comparable
ΔpKa –0.64; ΔLogP +0.54 to +0.96; ΔMW +53.97 Da
Supports selection based on lipophilicity–acidity balance.
Hexafluoro analog (CAS 17327-33-2) is more acidic and lipophilic.
fluorinated analog comparison pKa LogP hexafluoro analog structure-property relationship

Patent-Cited Intermediate for sGC Stimulators, Endothelial Lipase Inhibitors, and Pesticidal Compositions Across ≥4 Patent Families

4,4,4-Trifluoro-3-methylbutanoic acid appears as a key synthetic intermediate in multiple published patent applications, spanning both pharmaceutical and agrochemical sectors. In WO 2015/191430 A1 and US 2015/0353477 A1, the compound is incorporated into pesticidal compositions . In US 2013/0210806 A1 and the granted US 9,216,998 B2, it serves as an intermediate for tricyclic indole derivatives acting as endothelial lipase inhibitors [1]. Additionally, EP 2,697,191 A1 cites this acid in the synthesis of branched 3-phenylpropionic acid derivatives . In the sGC stimulator patent space, the (2S,3R) stereochemistry of the derived 2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl fragment is critical for biological activity, and this stereochemical information originates from the enantiopure form of 348-75-4 [2]. By contrast, the non-fluorinated isovaleric acid and the achiral 4,4,4-trifluorobutanoic acid do not appear in these patent families, underscoring the distinct functional role of the 3-CF₃, 3-methyl substitution pattern.

Patent-Cited Intermediate
Supporting evidence
Cited in ≥4 patent families (sGC, lipase, pesticidal)
Demonstrated industrial relevance as a key intermediate.
Priorities 2011–2014; supports downstream IP risk review.
pharmaceutical intermediate patent sGC stimulator endothelial lipase inhibitor agrochemical industrial relevance

High-Value Application Scenarios for 4,4,4-Trifluoro-3-methylbutanoic Acid (CAS 348-75-4) Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of ¹⁹F-Containing Unnatural Amino Acids (Trifluorovaline, Trifluoroleucine) for Protein NMR and Peptide Therapeutics

The published oxazoline–oxazinone oxidative rearrangement route demonstrates that 4,4,4-trifluoro-3-methylbutanoic acid is the required entry point for preparing (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine as configurationally pure hydrochloride salts [1]. The chiral 3-methyl group is essential for establishing the (S) configuration at the β-carbon of the amino acid products. Enantiopure (R)- or (S)-precursors (≥98% purity) enable stereochemical control from the outset . These fluorinated amino acids are valuable as ¹⁹F NMR probes in protein structural biology and as metabolically stabilized replacements for valine and leucine in peptide therapeutics. Neither isovaleric acid (achiral, no fluorine probe) nor 4,4,4-trifluorobutanoic acid (achiral, no β-methyl) can deliver these products.

Medicinal Chemistry Building Block for Endothelial Lipase Inhibitor and sGC Stimulator Lead Optimization Programs

The 3-CF₃, 3-methyl substitution pattern of 348-75-4 is preserved in the final pharmacophores of endothelial lipase inhibitors (US 9,216,998 B2) and sGC stimulators for cognitive impairment [2]. The quantitative pKa shift (–0.69 vs. isovaleric acid) and lipophilicity advantage (+0.08 to +0.44 LogP) mean that amide or ester conjugates derived from this acid carry a predictable ionization and distribution profile distinct from non-fluorinated congeners. Procurement of the acid as a validated building block with established patent precedence reduces downstream IP risk relative to using uncharacterized or non-fluorinated alternatives.

Agrochemical Intermediate for Fluorinated Pesticidal Compositions with Balanced Environmental Mobility

Patent families WO 2015/191430 A1 and US 2015/0353477 A1 specifically incorporate 4,4,4-trifluoro-3-methylbutanoic acid as a synthetic intermediate in pesticidal compositions . The compound's moderate LogP (1.24–1.66) and aqueous solubility in the ionized form (LogD pH 7.4 = –1.83) suggest favorable environmental mobility characteristics for agrochemical active ingredients—more hydrophilic than the bis-trifluoromethyl analog (LogP 2.20) yet more lipophilic than non-fluorinated short-chain acids. This balanced profile supports both foliar uptake and soil mobility in crop protection applications.

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc- and Cbz-Protected β-Trifluoromethyl-β-Amino Acid Derivatives

Derivatives such as Fmoc-3-amino-4,4,4-trifluoro-3-methylbutanoic acid (CAS 1983903-85-0) and Cbz-3-amino-4,4,4-trifluoro-3-methylbutanoic acid (CAS 1993316-71-4) are commercially available protected amino acid building blocks for solid-phase peptide synthesis [3]. The parent acid's quantifiable differentiation—specifically its moderate acidity (pKa 4.08) that enables selective deprotection compatibility, and its trifluoromethyl group that enhances metabolic stability via oxidative defluorination resistance—makes it the preferred carboxylic acid anchor for introducing β-trifluoromethyl-β-amino acid residues into peptide chains. The non-fluorinated isovaleric acid counterpart cannot confer these metabolic stabilization properties.

Application
Selection Property
Validation Focus
Stereoselective ¹⁹F-Amino Acid Synthesis
Enantiopure chiral precursor availability
Oxazoline–oxazinone rearrangement pathway fidelity
Endothelial Lipase / sGC Stimulator Lead Optimization
CF₃-induced pKa and LogP modulation
Conjugate ionization and distribution profile review
Fluorinated Agrochemical Intermediate
Moderate lipophilicity–solubility balance
Environmental mobility and foliar uptake context
Solid-Phase Peptide Synthesis (SPPS)
Commercially available Fmoc-/Cbz-protected derivatives
Deprotection compatibility and metabolic stability review
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